molecular formula C16H17N3O5S B2791533 ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-16-2

ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2791533
CAS No.: 864927-16-2
M. Wt: 363.39
InChI Key: GZPURKUKBUSMLM-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[2,3-c]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The presence of various functional groups, including cyano, carbonyl, and ester groups, makes this compound highly versatile and of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Once the core structure is established, the introduction of the cyano and carbonyl groups can be accomplished through nucleophilic substitution reactions. For example, the cyano group can be introduced by reacting the intermediate compound with a cyanating agent, such as sodium cyanide, under basic conditions. The carbonyl group can be introduced through an acylation reaction using an appropriate acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other substituents. Common reagents for these reactions include alkyl halides and nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets can be investigated to design drugs with improved efficacy and safety profiles.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with enhanced properties. Its functional groups allow for easy modification and incorporation into various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:

    Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in the functional groups attached to the ring system. The presence of different substituents can significantly impact their chemical and biological properties.

    Cyano-substituted heterocycles: Compounds with cyano groups attached to heterocyclic rings exhibit similar reactivity and can be used in similar applications. the specific ring structure and additional functional groups can influence their overall behavior.

    Carbonyl-containing heterocycles: These compounds contain carbonyl groups within their ring structures and can undergo similar chemical reactions. The nature of the ring system and the position of the carbonyl groups can affect their reactivity and applications.

Properties

IUPAC Name

ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-2-23-16(21)19-4-3-10-11(7-17)15(25-13(10)8-19)18-14(20)12-9-22-5-6-24-12/h9H,2-6,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPURKUKBUSMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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